molecular formula C7H13NO2 B121690 (2R)-2-Tert-butyloxirane-2-carboxamide CAS No. 154078-97-4

(2R)-2-Tert-butyloxirane-2-carboxamide

Katalognummer B121690
CAS-Nummer: 154078-97-4
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: GCLTZQOYEURTKI-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Tert-butyloxirane-2-carboxamide is a chemical compound that has been studied for its potential applications in various scientific fields.

Wirkmechanismus

The mechanism of action of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide is not fully understood. However, it has been suggested that its antimicrobial and antifungal properties may be due to its ability to disrupt the cell membrane of microorganisms. Additionally, its catalytic activity may be due to its ability to form complexes with various substrates.

Biochemische Und Physiologische Effekte

((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have minimal effects on the biochemical and physiological processes of living organisms, making it a potentially safe compound for use in various scientific applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide is its ability to exhibit antimicrobial and antifungal properties at low concentrations. Additionally, its catalytic activity has been found to be highly efficient, making it a potential candidate for use in various organic synthesis reactions. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several potential future directions for the study of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Additionally, further research may be conducted to better understand the mechanism of action of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide and its potential applications in various scientific fields. Finally, efforts may be made to optimize the synthesis method of this compound to reduce its cost and increase its availability for scientific research.

Synthesemethoden

The synthesis of ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide involves the reaction of tert-butylamine with glycidyl tosylate. The resulting product is then treated with hydrochloric acid to yield ((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide. This synthesis method has been reported in various scientific journals and has been found to be reliable and efficient.

Wissenschaftliche Forschungsanwendungen

((2R)-2-Tert-butyloxirane-2-carboxamide)-2-Tert-butyloxirane-2-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. It has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, it has been found to be an effective catalyst for various organic reactions, including the synthesis of chiral compounds.

Eigenschaften

CAS-Nummer

154078-97-4

Produktname

(2R)-2-Tert-butyloxirane-2-carboxamide

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

(2R)-2-tert-butyloxirane-2-carboxamide

InChI

InChI=1S/C7H13NO2/c1-6(2,3)7(4-10-7)5(8)9/h4H2,1-3H3,(H2,8,9)/t7-/m1/s1

InChI-Schlüssel

GCLTZQOYEURTKI-SSDOTTSWSA-N

Isomerische SMILES

CC(C)(C)[C@@]1(CO1)C(=O)N

SMILES

CC(C)(C)C1(CO1)C(=O)N

Kanonische SMILES

CC(C)(C)C1(CO1)C(=O)N

Synonyme

Oxiranecarboxamide, 2-(1,1-dimethylethyl)-, (R)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.